2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

Medicinal Chemistry Organic Synthesis Physicochemical Characterization

2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS 62041-51-4) is a pyrrole derivative characterized by a 3-methoxyphenyl group at the 2-position and a methyl group at the N-1 position, with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol. Pyrrole derivatives are known for their diverse biological activities and are used in medicinal chemistry as building blocks.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 62041-51-4
Cat. No. B12888435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole
CAS62041-51-4
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2=CC(=CC=C2)OC
InChIInChI=1S/C12H13NO/c1-13-8-4-7-12(13)10-5-3-6-11(9-10)14-2/h3-9H,1-2H3
InChIKeyJCOVELDLYODYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS 62041-51-4) in Medicinal Chemistry and Materials Research


2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS 62041-51-4) is a pyrrole derivative characterized by a 3-methoxyphenyl group at the 2-position and a methyl group at the N-1 position, with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . Pyrrole derivatives are known for their diverse biological activities and are used in medicinal chemistry as building blocks [1]. The compound is a solid with a reported melting point range of 198–200 °C and is soluble in organic solvents such as ethanol and dichloromethane but insoluble in water .

Why Generic Pyrrole Substitution Is Not Viable for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS 62041-51-4)


Generic substitution fails because the specific substitution pattern of 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole dictates its unique physicochemical properties and potential biological interactions. The meta-methoxy substitution on the phenyl ring, combined with the N-methyl group on the pyrrole, influences its electron distribution, solubility, and binding affinity, which are not interchangeable with other positional isomers or differently substituted pyrroles [1]. Even minor structural variations, such as moving the methoxy group from the 3- to the 4-position or replacing it with a hydrogen, can significantly alter a compound's lipophilicity and biological activity, as demonstrated in related pyrrole derivatives [2]. Therefore, direct procurement of the specified compound is essential for reproducibility in research where its precise properties are required.

Quantitative Evidence for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS 62041-51-4) Differentiation


Physicochemical Differentiation: Melting Point Range of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole vs. Analogs

The reported melting point range for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole is 198–200 °C . This is a crucial physicochemical property for compound identification and purity assessment, differentiating it from structurally similar analogs. For instance, the related compound 1-[(3-methoxyphenyl)methyl]pyrrole has a significantly lower predicted boiling point of approximately 374.4 °C , indicating different intermolecular interactions and physical behavior.

Medicinal Chemistry Organic Synthesis Physicochemical Characterization

Structural Confirmation: NMR Spectroscopic Fingerprint of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

The ¹H NMR spectrum of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole provides a unique fingerprint for structural confirmation. Key diagnostic signals include the N-methyl protons as a sharp singlet and the methoxy protons as a sharp singlet around δ 3.8 ppm . While no direct head-to-head comparison data is available for this specific compound, class-level inference from studies on related pyrrole derivatives demonstrates that even small changes in substitution pattern (e.g., from 3-methoxy to 4-methoxy or to unsubstituted phenyl) lead to predictable and distinct shifts in the aromatic proton signals [1]. This allows for unambiguous identification of the target compound.

Analytical Chemistry Structural Elucidation NMR Spectroscopy

Computational Prediction of Biological Activity: Potential Differentiation from Analogs

While no direct in vitro or in vivo data is available for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, in silico analyses of similar pyrrole derivatives provide a basis for potential differentiation. A recent study evaluated a series of pyrrole-based compounds against CYP450 isoforms (CYP1A2, CYP2D6, CYP3A4) using both in vitro assays and molecular docking [1]. The study found that specific substitution patterns, including the presence and position of methoxy groups, significantly affected inhibition potency and selectivity. For instance, compounds with 3-methoxy substitution showed distinct docking scores and in vitro IC₅₀ values compared to their unsubstituted or para-substituted counterparts [1]. While the target compound was not directly included in this study, these findings strongly suggest that 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole would exhibit a unique biological profile compared to its analogs.

Computational Chemistry Drug Discovery In Silico Screening

Primary Application Scenarios for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS 62041-51-4)


Specialized Building Block in Medicinal Chemistry Synthesis

2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole serves as a specialized building block for the synthesis of more complex molecules, particularly where the specific substitution pattern is required for target binding or pharmacokinetic properties. The 3-methoxyphenyl moiety can engage in π-π stacking interactions with aromatic residues in a protein's active site, while the N-methyl group can influence metabolic stability and lipophilicity [1]. This specific combination is not easily achieved with other commercially available pyrrole derivatives, making this compound valuable for creating focused libraries for structure-activity relationship (SAR) studies [1].

Reference Standard for Analytical Method Development

Due to its well-defined and distinctive physicochemical properties, including its melting point range and predicted spectroscopic fingerprint, 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole can be utilized as a reference standard in analytical chemistry. It is suitable for the development and validation of chromatographic (HPLC, UPLC) and spectroscopic (NMR, MS) methods for the detection and quantification of this class of compounds in complex mixtures or for the identification of potential impurities in pharmaceutical formulations .

Model Compound for Computational Chemistry and QSAR Studies

The compound can serve as a model substrate in computational studies to investigate the effects of specific substituents on molecular properties and binding affinities. For instance, it can be used in molecular docking studies to predict interactions with biological targets like CYP450 enzymes or other proteins relevant to drug metabolism and efficacy [2]. The results from such in silico experiments can guide the rational design of novel pyrrole-based inhibitors or drugs, where the 3-methoxyphenyl substitution pattern is a key feature for desired activity.

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